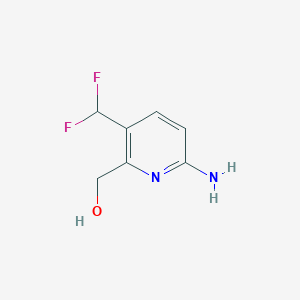
6-Amino-3-(difluoromethyl)pyridine-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(difluoromethyl)pyridine-2-methanol is a chemical compound with the molecular formula C7H8F2N2O It is characterized by the presence of an amino group, a difluoromethyl group, and a hydroxyl group attached to a pyridine ring
Métodos De Preparación
The synthesis of 6-Amino-3-(difluoromethyl)pyridine-2-methanol typically involves difluoromethylation processes. One common method is the late-stage difluoromethylation, which involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process can be achieved using various reagents and catalysts, including metal-based methods and radical chemistry. Industrial production methods often utilize these synthetic routes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
6-Amino-3-(difluoromethyl)pyridine-2-methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluoromethylpyridine derivative with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
6-Amino-3-(difluoromethyl)pyridine-2-methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing fluorine atoms.
Biology: The compound is used in the study of biological processes and the development of fluorinated biomolecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(difluoromethyl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development. The compound can modulate various biological pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
6-Amino-3-(difluoromethyl)pyridine-2-methanol can be compared with other similar compounds, such as trifluoromethylpyridines and other fluorinated pyridine derivatives. These compounds share similar chemical properties due to the presence of fluorine atoms, but this compound is unique in its specific functional groups and potential applications. Similar compounds include:
- Trifluoromethylpyridine
- Difluoromethylpyridine
- Fluoropyridine derivatives .
Propiedades
Fórmula molecular |
C7H8F2N2O |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
[6-amino-3-(difluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)4-1-2-6(10)11-5(4)3-12/h1-2,7,12H,3H2,(H2,10,11) |
Clave InChI |
YGDKRUPVFLMAJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(F)F)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}-N-hydroxyethanimine](/img/structure/B14799805.png)

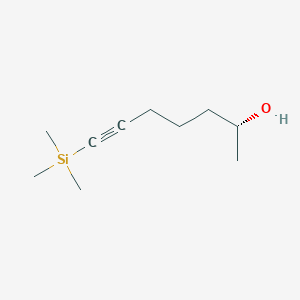
![methyl (7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14799817.png)
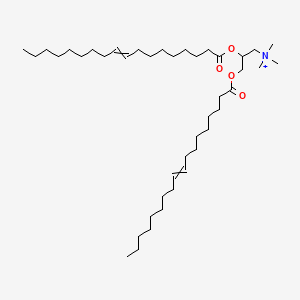
![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)
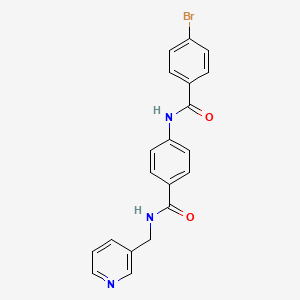
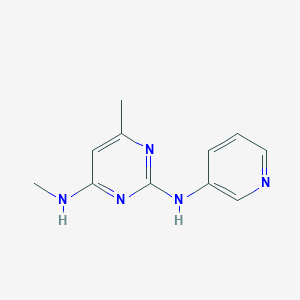
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
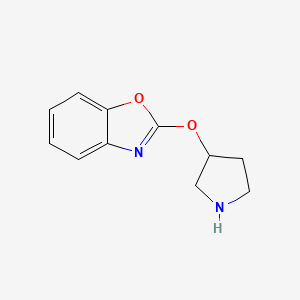
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
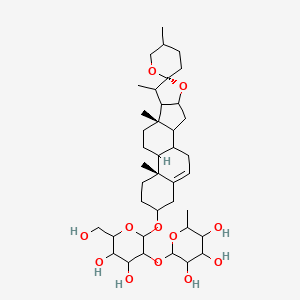
![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)
